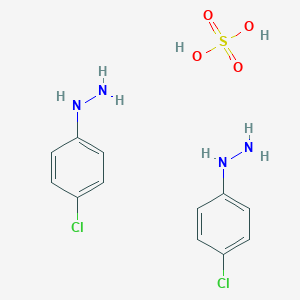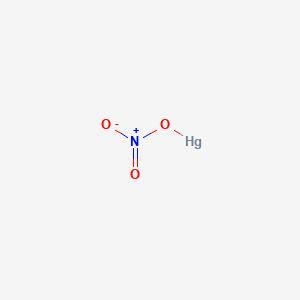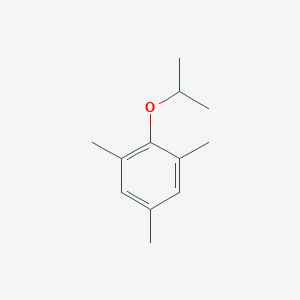
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- is a chemical compound commonly known as MTMT. It is a colorless liquid with a sweet odor and is primarily used as a solvent in various industrial applications. MTMT is synthesized by reacting 3,5-dimethylphenol with 2-methyl-1-propene in the presence of an acid catalyst. In recent years, there has been a growing interest in the scientific research application of MTMT due to its potential as a biological and chemical agent.
Mécanisme D'action
The mechanism of action of MTMT is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and replication. MTMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, MTMT has been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
MTMT has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. MTMT has also been shown to inhibit the growth and replication of various viruses, including HIV and hepatitis B. In addition, MTMT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MTMT has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other organic compounds. In addition, it has been shown to be effective in a variety of chemical reactions and biological assays. However, MTMT has some limitations as well. It is highly flammable and can be toxic if ingested or inhaled. In addition, it may react with other chemicals in unexpected ways, leading to unpredictable results.
Orientations Futures
There are several future directions for research on MTMT. One area of interest is the development of MTMT as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also exploring the potential of MTMT as a tool for studying various biological processes, such as protein-protein interactions and signal transduction pathways. In addition, there is ongoing research on the synthesis of new derivatives of MTMT with improved properties and efficacy.
Méthodes De Synthèse
MTMT is synthesized through a reaction between 3,5-dimethylphenol and 2-methyl-1-propene in the presence of an acid catalyst. The reaction takes place in a three-step process: (1) protonation of the phenol group, (2) nucleophilic attack of the double bond of the propene, and (3) deprotonation of the intermediate to form MTMT. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
Applications De Recherche Scientifique
MTMT has been the subject of extensive scientific research due to its potential as a biological and chemical agent. It has been found to exhibit antitumor, antiviral, and antibacterial properties. In addition, MTMT has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and hepatitis. MTMT has also been used as a reagent in various chemical reactions, including the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13605-05-5 |
|---|---|
Nom du produit |
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Clé InChI |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Autres numéros CAS |
13605-05-5 |
Synonymes |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

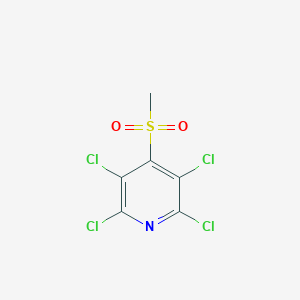

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

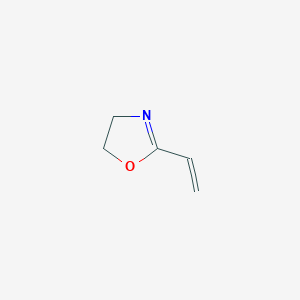
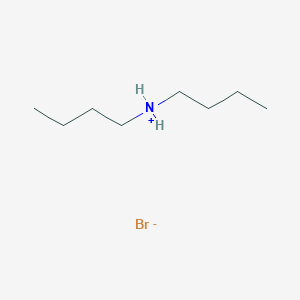
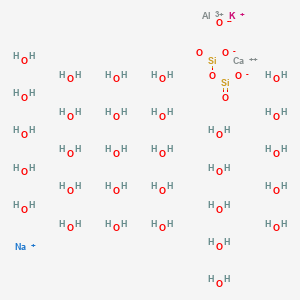
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
